(Z)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
The compound (2Z)-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the dimethylphenyl and trimethoxyphenyl groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Acrylamide derivatives: Compounds with acrylamide groups can have comparable reactivity and applications.
Uniqueness
The uniqueness of (2Z)-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide lies in its specific combination of functional groups and structural features. This combination may confer unique properties, such as enhanced biological activity or improved stability, compared to other similar compounds.
Properties
Molecular Formula |
C25H27N3O6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(Z)-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H27N3O6S/c1-15-6-8-20(16(2)10-15)28-25(18-13-35(30,31)14-19(18)27-28)26-23(29)9-7-17-11-21(32-3)24(34-5)22(12-17)33-4/h6-12H,13-14H2,1-5H3,(H,26,29)/b9-7- |
InChI Key |
HNJIGGHNRJMVBI-CLFYSBASSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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